N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide
Description
N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide is a branched aliphatic amide characterized by a tert-butyl group attached to the amide nitrogen and a highly substituted butyramide backbone. Its structure includes sterically demanding substituents (isopropyl and dimethyl groups), which influence its conformational stability and physicochemical properties.
Properties
CAS No. |
59410-25-2 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27NO/c1-9(2)13(8,10(3)4)11(15)14-12(5,6)7/h9-10H,1-8H3,(H,14,15) |
InChI Key |
HLBUUBQQEJBMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, though reaction rates are influenced by steric hindrance from bulky substituents.
Mechanistic Insights :
-
Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.
-
The tert-butyl group reduces nucleophilic accessibility, necessitating harsh conditions .
Reduction Reactions
While no experimental data exists for this compound, analogous amides are reduced to amines using strong hydride donors:
| Reagent | Expected Product | Hypothetical Conditions |
|---|---|---|
| LiAlH₄ | N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutylamine | Anhydrous THF, 0°C to reflux [General Knowledge] |
| BH₃·THF | No reaction (amide reduction typically requires stronger agents) | — |
Limitations : Steric bulk may further impede reduction efficiency compared to less hindered amides.
Nucleophilic Substitution
The tert-butyl group is resistant to nucleophilic substitution, but theoretical pathways include:
| Reagent | Target Site | Potential Product | Feasibility |
|---|---|---|---|
| SOCl₂ | Amide to acyl chloride | 2-isopropyl-2,3-dimethylbutyryl chloride | Low yield due to poor leaving group |
| Grignard reagents | Amide carbonyl | Ketone (after workup) | Unlikely under standard conditions |
Stability Under Oxidative Conditions
No oxidative degradation has been reported, but the compound’s saturated hydrocarbon chains suggest resistance to mild oxidants (e.g., KMnO₄, O₃). Strong oxidants like CrO₃ may cleave the amide bond or oxidize alkyl groups.
Spectroscopic Data for Reaction Monitoring
Key analytical signatures for tracking reactions include:
| Technique | Key Features |
|---|---|
| IR Spectroscopy | Amide I band at ~1640–1680 cm⁻¹ (C=O stretch) |
| ¹H NMR | tert-butyl singlet at δ 1.30 ppm; isopropyl doublets at δ 0.9–1.1 ppm |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with tert-butyl-containing analogs, focusing on molecular features, stability, and applications.
Table 1: Comparative Analysis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide and Analogous Compounds
*Inference based on conjugation trends in amides (e.g., shortened C–N bonds in analogous compounds ).
Key Findings
Steric and Conformational Effects: The tert-butyl group in this compound likely imposes significant steric hindrance, reducing reactivity at the amide nitrogen. Similar effects are observed in n-(tert-butyl)decahydro-3-isoquinolinecarboxamide, where the rigid bicyclic structure limits conformational flexibility . In the piperidine-based analog (), the chair conformation and shortened C–N bonds (due to conjugation with carbonyls) enhance stability . This suggests that the target compound’s amide group may exhibit similar conjugation, improving thermal resistance.
Applications :
- BHT and BHA () are widely used as antioxidants in food and plastics due to their tert-butyl groups’ lipid solubility and radical stabilization . The target compound’s applications remain speculative but could include roles as a stabilizer or synthetic intermediate in pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A two-step approach is effective:
Amide Bond Formation : React bromoacetyl bromide with tert-butylamine in the presence of triethylamine (base) to form the intermediate.
Coupling Reaction : Use K₂CO₃ and KI to facilitate substitution with the phenol derivative under reflux conditions.
- Optimization : Adjust molar ratios (e.g., 1.2:1 amine to acyl bromide), extend reaction time (12–24 hours), and maintain anhydrous conditions. Analogous syntheses achieved yields up to 82% .
- Example Data :
| Step | Reagents | Yield | Rf | Melting Point |
|---|---|---|---|---|
| 1 | Bromoacetyl bromide, Et₃N | 82% | 0.32 | 75°C |
| 2 | K₂CO₃, KI, phenol | 54% | 0.28 | 84°C |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use ¹H-NMR and ¹³C-NMR to verify backbone structure and substituents. For example:
- ¹H-NMR : Peaks at δ 1.2–1.4 ppm for tert-butyl protons, δ 3.3–3.5 ppm for isopropyl groups.
- ¹³C-NMR : Carbonyl signals near δ 170 ppm confirm the amide bond.
Q. What methods are suitable for assessing the purity of this compound?
- Analytical Techniques :
- TLC : Monitor reaction progress using silica gel plates (e.g., Rf = 0.3–0.6 in ethyl acetate/hexane).
- GC/MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) for quantification.
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound?
- Strategies :
Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-tert-Butyl-d9-catechol-3,5,6-d3) to isolate specific proton environments .
Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
DFT Calculations : Use Gaussian or ORCA software to predict chemical shifts and cross-validate experimental data .
Q. What reaction conditions optimize yield in large-scale synthesis while minimizing side products?
- Key Factors :
- Catalyst Loading : Increase KI concentration (1.5–2.0 eq) to enhance nucleophilic substitution efficiency.
- Temperature Control : Maintain 60–80°C during coupling to prevent thermal degradation.
- Workup : Use SLE (supported liquid extraction) to isolate the product from polar byproducts .
- Case Study : A similar amide synthesis achieved 82% yield at 70°C with 2.0 eq KI .
Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in drug development?
- Mechanistic Insights :
- Steric Shielding : The tert-butyl group reduces electrophilicity at the amide carbonyl, slowing hydrolysis.
- Biological Stability : This property enhances metabolic stability, as seen in analogs like tert-butyl carbamates ( –8).
- Experimental Validation : Conduct hydrolysis studies at pH 7.4 and 37°C, monitoring degradation via HPLC .
Q. What comparative analyses differentiate this compound from structurally similar tert-butyl amides?
- Approach :
- Chromatographic Profiling : Compare retention times (HPLC) and Rf values (TLC) with analogs (e.g., tert-butyl carbamates in –8).
- Thermal Analysis : DSC to assess melting point deviations caused by branching differences.
- Data Example :
| Compound | Melting Point | Rf |
|---|---|---|
| Target Compound | 75–85°C | 0.32 |
| tert-Butyl carbamate analog | 109–112°C | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
